molecular formula C14H16N2O4S B3840450 N,N-dimethyl-4-[(Z)-(4-methyl-3-nitro-1,1-dioxo-2H-thiophen-5-ylidene)methyl]aniline

N,N-dimethyl-4-[(Z)-(4-methyl-3-nitro-1,1-dioxo-2H-thiophen-5-ylidene)methyl]aniline

Cat. No.: B3840450
M. Wt: 308.35 g/mol
InChI Key: LKPXWDBZYWTSNM-ZSOIEALJSA-N
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Description

N,N-dimethyl-4-[(Z)-(4-methyl-3-nitro-1,1-dioxo-2H-thiophen-5-ylidene)methyl]aniline is a complex organic compound known for its unique structural properties and diverse applications. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a thiophene ring substituted with a nitro group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[(Z)-(4-methyl-3-nitro-1,1-dioxo-2H-thiophen-5-ylidene)methyl]aniline typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of N,N-dimethylaniline with a suitable aldehyde or ketone, followed by nitration and subsequent cyclization to form the thiophene ring. The reaction conditions often require the use of acid catalysts and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a one-pot synthesis approach. This method involves the sequential coupling of hydrogen production from methanol, hydrogenation of nitrobenzene to produce aniline, and N-methylation of aniline over a pretreated Raney-Ni® catalyst. This process is efficient and yields high purity this compound .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[(Z)-(4-methyl-3-nitro-1,1-dioxo-2H-thiophen-5-ylidene)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and oxidizing agents for oxidation reactions. The conditions typically involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

N,N-dimethyl-4-[(Z)-(4-methyl-3-nitro-1,1-dioxo-2H-thiophen-5-ylidene)methyl]aniline has several scientific research applications, including:

Mechanism of Action

The mechanism by which N,N-dimethyl-4-[(Z)-(4-methyl-3-nitro-1,1-dioxo-2H-thiophen-5-ylidene)methyl]aniline exerts its effects involves interactions with various molecular targets. The compound’s electron-donating and electron-accepting groups facilitate intramolecular charge transfer, which can influence its reactivity and interactions with biological molecules. Molecular docking studies have identified potential binding modes, suggesting that the compound can interact with specific enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-[(Z)-(4-nitrophenyl)imino]methyl]aniline
  • 4-[(2-chlorophenyl)imino]methyl-N,N-dimethylaniline
  • 4-bromo-2-chloro-N-(4-dimethylamino)benzylidene)aniline
  • N,N-dimethyl-4-[(2-(trifluoromethyl)phenyl)imino]methyl]aniline

Uniqueness

N,N-dimethyl-4-[(Z)-(4-methyl-3-nitro-1,1-dioxo-2H-thiophen-5-ylidene)methyl]aniline stands out due to its unique combination of functional groups, which impart distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in nonlinear optics and as a precursor for complex organic synthesis .

Properties

IUPAC Name

N,N-dimethyl-4-[(Z)-(4-methyl-3-nitro-1,1-dioxo-2H-thiophen-5-ylidene)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-10-13(16(17)18)9-21(19,20)14(10)8-11-4-6-12(7-5-11)15(2)3/h4-8H,9H2,1-3H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPXWDBZYWTSNM-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CS(=O)(=O)C1=CC2=CC=C(C=C2)N(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C(CS(=O)(=O)/C1=C\C2=CC=C(C=C2)N(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N-dimethyl-4-[(Z)-(4-methyl-3-nitro-1,1-dioxo-2H-thiophen-5-ylidene)methyl]aniline
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N,N-dimethyl-4-[(Z)-(4-methyl-3-nitro-1,1-dioxo-2H-thiophen-5-ylidene)methyl]aniline
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N,N-dimethyl-4-[(Z)-(4-methyl-3-nitro-1,1-dioxo-2H-thiophen-5-ylidene)methyl]aniline
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N,N-dimethyl-4-[(Z)-(4-methyl-3-nitro-1,1-dioxo-2H-thiophen-5-ylidene)methyl]aniline
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N,N-dimethyl-4-[(Z)-(4-methyl-3-nitro-1,1-dioxo-2H-thiophen-5-ylidene)methyl]aniline
Reactant of Route 6
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N,N-dimethyl-4-[(Z)-(4-methyl-3-nitro-1,1-dioxo-2H-thiophen-5-ylidene)methyl]aniline

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